molecular formula C11H7BrN2O2 B1404226 4-(4-Bromophenyl)-3-nitropyridine CAS No. 942598-33-6

4-(4-Bromophenyl)-3-nitropyridine

Cat. No.: B1404226
CAS No.: 942598-33-6
M. Wt: 279.09 g/mol
InChI Key: SRXSLTLWJGIRGA-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a nitro group at the third position and a bromophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-3-nitropyridine typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the third position.

    Bromination of Phenyl Group: The phenyl group is brominated using bromine in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the para position.

    Coupling Reaction: The brominated phenyl group is then coupled with the nitrated pyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of efficient catalysts and solvents can also enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-3-nitropyridine can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-(4-Bromophenyl)-3-aminopyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

4-(4-Bromophenyl)-3-nitropyridine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)pyridine: Lacks the nitro group, which may result in different reactivity and applications.

    3-Nitropyridine:

    4-(4-Bromophenyl)-2-nitropyridine: Similar structure but with the nitro group at a different position, leading to variations in reactivity and applications.

Uniqueness

4-(4-Bromophenyl)-3-nitropyridine is unique due to the presence of both the nitro and bromophenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

4-(4-bromophenyl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2/c12-9-3-1-8(2-4-9)10-5-6-13-7-11(10)14(15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXSLTLWJGIRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chloro-3-nitro-pyridine (6.9 g, 43.5 mmol), 4-bromophenyl boronic acid (8.05 g, 40.1 mmol), potassium carbonate (11.10 g, 80.3 mmol) and tetrakis triphenylphosphine palladium (2.31 g, 2.0 mmol) are taken up in DME (200 ml) and heated under reflux (100° C.) overnight. The mixture is cooled down to room temperature and filtered through Celite® pad, which is washed with EtOAc. The filtrate is concentrated to give a crude brown oil. Purification by flash chromatography (Silica gel-hexane/EtOAc) yields 4-(4-Bromo-phenyl)-3-nitro-pyridine (8.52 g) as a yellow oil (76% yield).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
8.05 g
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
2.31 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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